1-(2,6-Dibromophenyl)ethanone
Overview
Description
1-(2,6-Dibromophenyl)ethanone is an organic compound with the molecular formula C8H6Br2O. It is characterized by the presence of two bromine atoms attached to the benzene ring and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,6-Dibromophenyl)ethanone can be synthesized through selective bromination of 3-chloro-4-hydroxy-acetophenone using dioxane dibromide in a dioxane-ethyl ether mixture at room temperature. This method yields the desired product with high efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves bromination reactions under controlled conditions to ensure high purity and yield. The use of appropriate solvents and catalysts is crucial to optimize the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dibromophenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Reduction Products: The primary product is 1-(2,6-dibromophenyl)ethanol.
Oxidation Products: The primary product is 1-(2,6-dibromophenyl)acetic acid.
Scientific Research Applications
1-(2,6-Dibromophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Dibromophenyl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atoms and the ketone group play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Comparison with Similar Compounds
- 1-(2,4-Dibromophenyl)ethanone
- 1-(2,6-Dichlorophenyl)ethanone
- 1-(2,6-Difluorophenyl)ethanone
Comparison: 1-(2,6-Dibromophenyl)ethanone is unique due to the presence of bromine atoms, which impart distinct chemical properties compared to its chloro and fluoro analogs. The bromine atoms increase the compound’s reactivity and influence its biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(2,6-dibromophenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Br2O/c1-5(11)8-6(9)3-2-4-7(8)10/h2-4H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWDNVTVMGJGSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC=C1Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Br2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.94 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99419-76-8 | |
Record name | 1-(2,6-dibromophenyl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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